molecular formula C9H5F4NO B1398636 5-Fluoro-2-(trifluoromethoxy)phenylacetonitrile CAS No. 1092460-90-6

5-Fluoro-2-(trifluoromethoxy)phenylacetonitrile

Cat. No. B1398636
CAS RN: 1092460-90-6
M. Wt: 219.14 g/mol
InChI Key: WELQODZMFVPSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(trifluoromethoxy)phenylacetonitrile is a chemical compound with the CAS Number: 1092460-90-6 . It has a molecular weight of 219.14 . The IUPAC name for this compound is [5-fluoro-2-(trifluoromethoxy)phenyl]acetonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5F4NO/c10-7-1-2-8(15-9(11,12)13)6(5-7)3-4-14/h1-2,5H,3H2 .


Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature .

Scientific Research Applications

Reactivity and Characterization

5-Fluoro-2-(trifluoromethoxy)phenylacetonitrile exhibits unique reactivity, as demonstrated by Stazi et al. (2010) who reported the loss of three fluorine atoms resulting in a trimeric compound, which was then isolated and characterized using NMR and MS/MS studies. This study suggested an unprecedented mechanism for this reaction (Stazi, Federica, Provera, S., Curcuruto, O., Westerduin, P., & Bacchi, S., 2010).

Electrochemical Applications

Wang et al. (2019) explored the electrochemical applications of fluoro-substituted conjugated polyindole, including 5-fluoroindole, in acetonitrile. They developed a high-performance poly(5-fluoroindole) as charge storage material with superior electrochemical properties compared to its analogs, indicating the potential of fluorinated compounds in supercapacitor applications (Wang, Rui, Lin, Kaiwen, Jiang, F., Zhou, Weiqiang, Wang, Zhenfeng, Wu, Yanli, Ding, Yongbo, Hou, Jian, Nie, G., Xu, Jingkun, & Duan, X., 2019).

Nuclear Fluorination in Chemistry

Stephens and Blake (2004) conducted nuclear fluorination of 3,5-diarylisoxazoles using Selectfluor®, demonstrating a unique trifluorination of the isoxazole nucleus. This highlights the importance of fluorination reactions in synthetic chemistry, particularly for compounds with complex structures (Stephens, C. E., & Blake, J. A., 2004).

Fluoromethyl Group Introduction

Schmitt et al. (2017) developed fluoroalkyl amino reagents for introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles. This research is significant for medicinal and agricultural chemistry, showcasing the utility of fluorinated groups in diverse chemical syntheses (Schmitt, Étienne, Bouvet, S., Pégot, Bruce, Panossian, A., Vors, J., Pazenok, S., Magnier, E., & Leroux, F., 2017).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[5-fluoro-2-(trifluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4NO/c10-7-1-2-8(15-9(11,12)13)6(5-7)3-4-14/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELQODZMFVPSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-(trifluoromethoxy)phenylacetonitrile
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-(trifluoromethoxy)phenylacetonitrile
Reactant of Route 3
Reactant of Route 3
5-Fluoro-2-(trifluoromethoxy)phenylacetonitrile
Reactant of Route 4
Reactant of Route 4
5-Fluoro-2-(trifluoromethoxy)phenylacetonitrile
Reactant of Route 5
Reactant of Route 5
5-Fluoro-2-(trifluoromethoxy)phenylacetonitrile
Reactant of Route 6
5-Fluoro-2-(trifluoromethoxy)phenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.